4-Amino-6,8-dimethylquinoline

描述

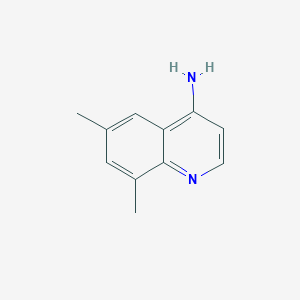

4-Amino-6,8-dimethylquinoline (CAS: 929339-38-8) is a quinoline derivative characterized by an amino group at position 4 and methyl groups at positions 6 and 8 of the quinoline ring. Its molecular formula is C₁₁H₁₃N₂, and it is commercially available with a purity of 95% (Combi-Blocks, QI-4752) . The compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

6,8-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEAEUSVMYYGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589038 | |

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929339-38-8 | |

| Record name | 6,8-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929339-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-6,8-dimethylquinoline can be synthesized using various classical protocols, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes. For example, the use of stannic chloride or indium (III) chloride as catalysts in the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and are scalable for industrial applications.

化学反应分析

Types of Reactions: 4-Amino-6,8-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of nitro derivatives to amines using stannous chloride dihydrate in ethanol.

Substitution: Electrophilic substitution reactions with halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Stannous chloride dihydrate, ethanol.

Substitution: Halogens, alkyl halides, Lewis acids.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Halogenated or alkylated quinolines.

科学研究应用

4-Amino-6,8-dimethylquinoline has a wide range of applications in scientific research:

Chemistry: Used as a scaffold in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry.

Medicine: Explored for its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-Amino-6,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like ATP synthase, which is crucial for energy production in cells . This inhibition can lead to the disruption of cellular processes and has therapeutic implications in treating diseases like tuberculosis.

相似化合物的比较

Substituent Position and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Structural and Functional Differences

Amino Group Position: this compound’s amino group at C4 may facilitate interactions with biological targets (e.g., enzymes or DNA) through hydrogen bonding or electrostatic interactions. In contrast, 2-Amino-4-hydroxy-6,8-dimethylquinoline (C2 amino) may exhibit altered binding specificity due to spatial rearrangement .

Halogen vs. Amino Substitutions: The 4-Chloro-6,8-dimethylquinoline lacks the nucleophilic amino group, making it less reactive in amine-specific reactions (e.g., crosslinking) but more prone to nucleophilic aromatic substitution .

Fluorine Substitution: 4-Amino-5,8-difluoro-2-methyl-quinoline incorporates fluorine atoms, which enhance lipophilicity and oxidative stability compared to non-halogenated analogues. This property is advantageous in drug design for improving pharmacokinetics .

生物活性

4-Amino-6,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antibiotics.

- Antiproliferative Effects : Research indicates that this compound can induce apoptosis in cancer cells. It has been demonstrated to affect cell cycle progression and promote cell death in several cancer cell lines.

- Bone Modulation : According to patent literature, derivatives of 4-aminoquinoline compounds have been explored for their ability to modulate bone remodeling processes. They may influence serotonin levels and other biochemical pathways involved in bone health .

Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Case Studies

Case Study 1: Anticancer Properties

In a study focusing on the antiproliferative effects of this compound on HeLa cells, researchers found that the compound induced significant apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.

Case Study 2: Bone Health

A clinical trial investigated the effects of a related compound on patients with osteoporosis. The study reported improvements in bone mineral density after treatment with a formulation containing 4-aminoquinoline derivatives, suggesting potential applications in treating bone-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。